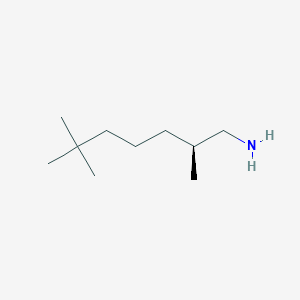
(2S)-2,6,6-Trimethylheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6,6-Trimethylheptan-1-amine, also known as octodrine or DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It has gained significant attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Octodrine has been claimed to enhance athletic performance, increase energy levels, and improve cognitive function.
作用機序
Octodrine is believed to work by increasing the levels of neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By increasing their levels, (2S)-2,6,6-Trimethylheptan-1-amine may enhance athletic performance, increase energy levels, and improve cognitive function.
Biochemical and Physiological Effects:
Octodrine has been shown to have several biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and metabolic rate. It has also been shown to increase the levels of several hormones, including cortisol and testosterone. Additionally, (2S)-2,6,6-Trimethylheptan-1-amine has been reported to have antioxidant properties, which may help protect against oxidative stress and inflammation.
実験室実験の利点と制限
Octodrine has several advantages and limitations for lab experiments. One advantage is its ability to enhance athletic performance and cognitive function, making it a useful tool for studying the effects of exercise and cognitive tasks. However, its effects on the body can also be a limitation, as it may confound the results of certain experiments. Additionally, its potential for abuse and misuse may raise ethical concerns for researchers.
将来の方向性
There are several future directions for research on (2S)-2,6,6-Trimethylheptan-1-amine. One area of interest is its potential use as a treatment for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports, which has raised concerns about its safety and legality. Additionally, further research is needed to better understand its mechanism of action and long-term effects on the body.
合成法
Octodrine can be synthesized through a multi-step process starting from 2,2,6-trimethyl-4-piperidinone. The first step involves the reaction of 2,2,6-trimethyl-4-piperidinone with methylamine to form N-methyl-2,2,6-trimethyl-4-piperidinone. This intermediate is then reacted with 1-bromohexane to form (2S)-2,6,6-trimethylheptan-1-amine, which is (2S)-2,6,6-Trimethylheptan-1-amine.
科学的研究の応用
Octodrine has been the subject of several scientific studies, primarily focused on its potential use as a dietary supplement and pre-workout ingredient. One study investigated the effects of (2S)-2,6,6-Trimethylheptan-1-amine on exercise performance in healthy adults. The results showed that (2S)-2,6,6-Trimethylheptan-1-amine supplementation significantly improved exercise performance, including increased power output and time to exhaustion. Another study examined the effects of (2S)-2,6,6-Trimethylheptan-1-amine on cognitive function in healthy adults. The results showed that (2S)-2,6,6-Trimethylheptan-1-amine supplementation significantly improved cognitive function, including increased reaction time and attention.
特性
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,6,6-Trimethylheptan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

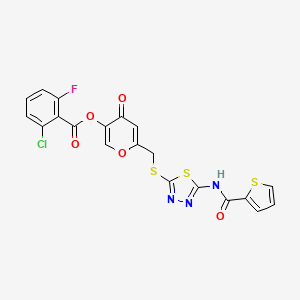
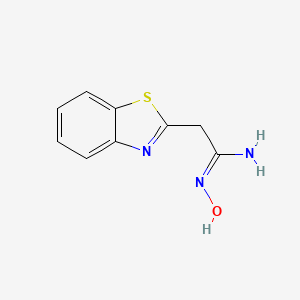
![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)

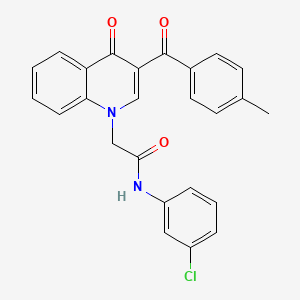
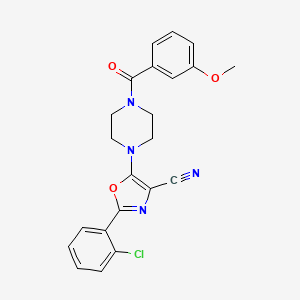

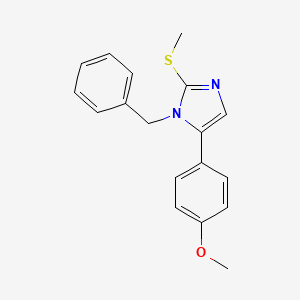
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

